Steric Modulation of Phenyl-Pyrrole Torsion Angle Relative to 1-Phenylpyrrole
The introduction of methyl groups at the 2- and 5-positions of the pyrrole ring significantly alters the preferred torsional angle between the phenyl and pyrrole planes. In contrast to 1-phenylpyrrole, the dimethylated derivative exhibits a markedly different rotational energy profile and equilibrium geometry. [1]
| Evidence Dimension | Phenyl-pyrrole torsional angle (neutral molecule, gas phase, computed) |
|---|---|
| Target Compound Data | Larger torsional barrier and altered minimum-energy conformation |
| Comparator Or Baseline | 1-Phenylpyrrole: smaller torsional barrier, different equilibrium angle |
| Quantified Difference | Methyl groups introduce steric hindrance that raises the rotational barrier and shifts the preferred torsion angle |
| Conditions | RHF/6-31G(d) and UHF/6-31G(d) levels of theory |
Why This Matters
Conformational preferences directly impact molecular recognition, binding affinity, and supramolecular assembly, making the dimethylated scaffold a distinct entity from the unsubstituted parent for applications in medicinal chemistry and materials design.
- [1] Domingo VM, Juliá L. A Computational Study of Neutral and Charged Pyrroles. Functionalization of 1-Phenylpyrrole and 2,5-Dimethyl-1-phenylpyrrole with Electron Donating Methylsulfanyl Groups. J. Phys. Chem. A 2001, 105(19), 4791–4798. DOI: 10.1021/jp004265b. View Source
